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Introduction
Locked Nucleic Acid (LNA®) modifications are a class of nucleic acid analogs that contain a

methylene bridge connecting the 2'-oxygen and the 4'-carbon of the ribose sugar. This

structural constraint "locks" the ribose ring in a C3'-endo conformation, which is optimal for

Watson-Crick base pairing. Consequently, LNA®-modified oligonucleotides exhibit significantly

increased thermal stability, enhanced binding affinity to complementary DNA and RNA strands,

and improved resistance to nuclease degradation. These properties make them highly valuable

tools in various research, diagnostic, and therapeutic applications, including antisense therapy,

siRNA, and molecular probes.

The successful application of LNA® oligonucleotides is critically dependent on their purity. The

chemical synthesis of these modified oligonucleotides, while efficient, can result in a

heterogeneous mixture containing the desired full-length product alongside various impurities.

These impurities primarily consist of failure sequences (shorter oligonucleotides, often referred

to as 'n-1' or 'shortmers'), incompletely deprotected oligonucleotides, and other synthesis-

related byproducts. The presence of these impurities can lead to inaccurate experimental

results, reduced efficacy in therapeutic applications, and potential off-target effects. Therefore,
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robust and efficient purification methods are essential to isolate the full-length, fully deprotected

LNA® oligonucleotide.

This document provides detailed application notes and protocols for the purification of LNA®-

modified oligonucleotides using three common and effective techniques: Anion-Exchange High-

Performance Liquid Chromatography (AEX-HPLC), Ion-Pair Reversed-Phase High-

Performance Liquid Chromatography (IP-RP-HPLC), and Solid-Phase Extraction (SPE).

Challenges in Purifying LNA®-Modified
Oligonucleotides
The purification of LNA®-modified oligonucleotides presents unique challenges compared to

standard DNA or RNA oligonucleotides. The introduction of LNA® monomers can alter the

overall physicochemical properties of the oligonucleotide, influencing its behavior during

chromatographic separation.

Increased Hydrophilicity: The locked ribose conformation can increase the hydrophilicity of

the oligonucleotide, which may affect its retention on reversed-phase chromatography

columns.

Charge Characteristics: While the phosphate backbone remains negatively charged, the

conformational rigidity introduced by LNA® modifications can subtly influence the charge

distribution and interaction with ion-exchange resins.

Secondary Structures: The high binding affinity of LNA® can promote the formation of stable

secondary structures, such as hairpins or self-dimers, which can lead to peak broadening or

the appearance of multiple peaks during chromatography.

Separation of Closely Related Impurities: The primary challenge lies in the separation of the

full-length product from very similar impurities, particularly n-1 shortmers, which differ by only

a single nucleotide.

Recommended Purification Techniques
The choice of purification method depends on several factors, including the length of the

oligonucleotide, the presence of other modifications (e.g., fluorescent dyes), the required purity
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level, and the scale of the purification.

Anion-Exchange HPLC (AEX-HPLC)
AEX-HPLC is a high-resolution technique that separates oligonucleotides based on the number

of negatively charged phosphate groups in their backbone.[1] This method is particularly well-

suited for the purification of LNA®-modified oligonucleotides as it is highly effective at

separating full-length sequences from shorter failure sequences.[2] AEX-HPLC can achieve

purities of over 95%.[2]

Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC)
IP-RP-HPLC separates oligonucleotides based on their hydrophobicity.[3] To retain the highly

polar oligonucleotides on a hydrophobic stationary phase, an ion-pairing agent (e.g.,

triethylammonium acetate, TEAA) is added to the mobile phase.[2] This agent forms a neutral,

more hydrophobic complex with the negatively charged phosphate backbone, allowing for

separation. IP-RP-HPLC is particularly useful for purifying oligonucleotides that contain

hydrophobic modifications, such as fluorescent dyes, in addition to LNA® modifications.

Solid-Phase Extraction (SPE)
SPE is a rapid and convenient method for the purification of oligonucleotides, particularly for

smaller scales and for applications where high-resolution separation is not critical.[4] Reversed-

phase SPE cartridges are commonly used, often in a "trityl-on" purification strategy.[4] In this

approach, the final 5'-dimethoxytrityl (DMT) protecting group is left on the full-length

oligonucleotide after synthesis. This hydrophobic DMT group allows for strong retention of the

desired product on the SPE cartridge while the "trityl-off" failure sequences are washed away.

The DMT group is then cleaved, and the purified oligonucleotide is eluted.

Data Presentation: Comparison of Purification
Techniques
The following table summarizes the expected performance of the different purification methods

for LNA®-modified oligonucleotides. The actual purity and recovery can vary depending on the

specific oligonucleotide sequence, length, and the optimization of the purification protocol.
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Purification
Technique

Principle of
Separation

Typical
Purity
Achieved

Typical
Recovery

Key
Advantages

Key
Limitations

Anion-

Exchange

HPLC (AEX-

HPLC)

Charge

(number of

phosphate

groups)

> 95% 60-80%

Excellent

resolution of

full-length

from

shortmers.[2]

Well-suited

for LNA®

modifications.

[2]

Can be more

expensive

than other

methods.[2]

Ion-Pair

Reversed-

Phase HPLC

(IP-RP-

HPLC)

Hydrophobicit

y (with ion-

pairing agent)

> 90% 70-90%

Effective for

oligonucleotid

es with

hydrophobic

modifications.

[2] Volatile

buffers can

be used,

simplifying

downstream

processing.

Resolution

may

decrease for

longer

oligonucleotid

es. The

presence of

ion-pairing

agents may

require a

desalting

step.[2]

Solid-Phase

Extraction

(SPE)

Hydrophobicit

y (typically

"trityl-on")

80-95% 60-95%

Fast, simple,

and cost-

effective for

smaller

scales.[4]

High

throughput

with 96-well

plate formats.

[4]

Lower

resolution

compared to

HPLC. Not

ideal for

separating

oligonucleotid

es of very

similar length.
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Experimental Protocols
Protocol 1: Anion-Exchange HPLC (AEX-HPLC)
Purification of LNA® Oligonucleotides
This protocol provides a general procedure for the purification of LNA® oligonucleotides using

AEX-HPLC. Optimization of the gradient and other parameters may be necessary for specific

sequences.

Materials:

Crude LNA® oligonucleotide, deprotected and lyophilized

Buffer A: 20 mM Tris-HCl, pH 8.5

Buffer B: 20 mM Tris-HCl, 1 M NaCl, pH 8.5

HPLC system with a strong anion-exchange column (e.g., Dionex DNAPac PA200 or

equivalent)

UV detector

Procedure:

Sample Preparation: Dissolve the crude LNA® oligonucleotide in Buffer A to a final

concentration of 10-20 OD₂₆₀/mL. Filter the sample through a 0.22 µm filter.

Column Equilibration: Equilibrate the AEX column with 100% Buffer A until a stable baseline

is achieved.

Injection: Inject the prepared sample onto the column.

Elution: Elute the oligonucleotide using a linear gradient of Buffer B. A typical gradient might

be:

0-5 min: 0% B

5-45 min: 0-100% B
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45-50 min: 100% B

Fraction Collection: Collect fractions corresponding to the major peak, which represents the

full-length LNA® oligonucleotide.

Analysis of Fractions: Analyze the purity of the collected fractions by analytical AEX-HPLC or

mass spectrometry.

Desalting: Pool the pure fractions and desalt using a suitable method such as size-exclusion

chromatography or ethanol precipitation to remove the high concentration of NaCl.

Protocol 2: Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC)
Purification of LNA® Oligonucleotides
This protocol describes a general method for purifying LNA® oligonucleotides using IP-RP-

HPLC. The concentration of the ion-pairing agent and the organic solvent gradient may require

optimization.

Materials:

Crude LNA® oligonucleotide, deprotected and lyophilized

Buffer A: 100 mM Triethylammonium Acetate (TEAA), pH 7.0

Buffer B: 100 mM TEAA in 50% Acetonitrile, pH 7.0

HPLC system with a reversed-phase column (e.g., C18 or C8)

UV detector

Procedure:

Sample Preparation: Dissolve the crude LNA® oligonucleotide in Buffer A to a concentration

of 10-20 OD₂₆₀/mL. Filter the sample through a 0.22 µm filter.

Column Equilibration: Equilibrate the reversed-phase column with 100% Buffer A.

Injection: Inject the sample onto the column.
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Elution: Elute the oligonucleotide using a linear gradient of Buffer B. A representative

gradient is:

0-5 min: 0% B

5-35 min: 0-100% B

35-40 min: 100% B

Fraction Collection: Collect the fractions corresponding to the main peak.

Purity Analysis: Assess the purity of the collected fractions using analytical IP-RP-HPLC or

mass spectrometry.

Post-Purification Processing: Lyophilize the pure fractions to remove the volatile TEAA buffer.

If the oligonucleotide is to be used in biological systems, a salt exchange to the sodium form

may be necessary.[2]

Protocol 3: Solid-Phase Extraction (SPE) "Trityl-On"
Purification of LNA® Oligonucleotides
This protocol outlines a "trityl-on" purification strategy using a reversed-phase SPE cartridge.

Materials:

Crude "trityl-on" LNA® oligonucleotide (the 5'-DMT group is not removed after synthesis)

Reversed-phase SPE cartridge (e.g., C18)

Conditioning Solution: Acetonitrile

Equilibration Solution: 2% Acetonitrile in water

Wash Solution 1: 1.5% Ammonium hydroxide in 2% acetonitrile

Wash Solution 2: 2% Acetonitrile in water

Detritylation Solution: 3% Trifluoroacetic acid (TFA) in water
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Elution Buffer: 20% Acetonitrile in water

Neutralization Buffer: 300 mM Ammonium bicarbonate

Procedure:

Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of acetonitrile through

it.

Cartridge Equilibration: Equilibrate the cartridge with 10 mL of 2% acetonitrile in water.

Sample Loading: Dissolve the crude "trityl-on" LNA® oligonucleotide in 1 mL of water and

load it onto the cartridge.

Washing:

Wash the cartridge with 10 mL of Wash Solution 1 to remove failure sequences.

Wash the cartridge with 10 mL of Wash Solution 2.

Detritylation: Slowly pass 10 mL of the Detritylation Solution through the cartridge to cleave

the 5'-DMT group. Collect the orange-colored eluate containing the cleaved DMT group.

Final Wash: Wash the cartridge with 10 mL of 2% acetonitrile in water to remove the TFA.

Elution: Elute the purified LNA® oligonucleotide with 2 mL of the Elution Buffer.

Neutralization: Immediately neutralize the eluted fraction by adding 300 µL of the

Neutralization Buffer.

Desalting: Desalt the purified oligonucleotide using a suitable method.

Visualization of Experimental Workflows
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 12 Tech Support

https://www.benchchem.com/product/b12395101?utm_src=pdf-custom-synthesis
https://www.waters.com/content/dam/waters/en/library/ebooks/2024/waters-ebook-PurifyingOligonucleotides-720008634.pdf
https://www.biosyn.com/tew/method-of-oligonucleotide-purification.aspx
https://www.gilson.com/default/learninghub/post/five-crucial-considerations-to-overcome-challenges-in-oligonucleotide-purification.html
https://www.diva-portal.org/smash/get/diva2:1355814/FULLTEXT01.pdf
https://www.benchchem.com/product/b12395101#purification-of-oligonucleotides-with-lna-modifications
https://www.benchchem.com/product/b12395101#purification-of-oligonucleotides-with-lna-modifications
https://www.benchchem.com/product/b12395101#purification-of-oligonucleotides-with-lna-modifications
https://www.benchchem.com/product/b12395101#purification-of-oligonucleotides-with-lna-modifications
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b12395101?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12395101?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12395101?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

